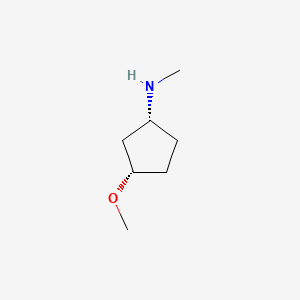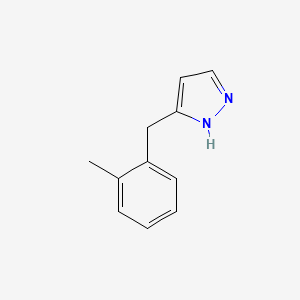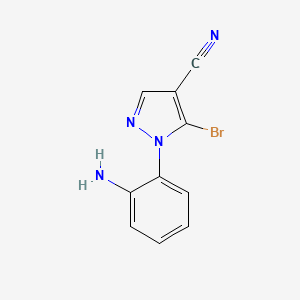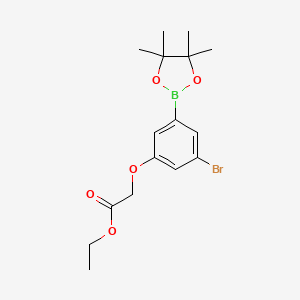![molecular formula C15H24Cl3N3O B578377 3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol CAS No. 1221153-98-5](/img/structure/B578377.png)
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol, commonly known as Ethoxyquin, is a synthetic antioxidant that has been widely used in various industries. It was first developed as a pesticide in the 1950s and later found to have antioxidant properties. Ethoxyquin has been extensively studied for its potential applications in the food industry, as well as in scientific research.
Mechanism of Action
The mechanism of action of Ethoxyquin is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cell damage and death. Ethoxyquin has also been shown to activate various signaling pathways that can promote cell survival and growth.
Biochemical and Physiological Effects:
Ethoxyquin has been shown to have a range of biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase. Ethoxyquin has also been shown to alter gene expression and protein synthesis in various cell types. In addition, Ethoxyquin has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
Ethoxyquin has several advantages for use in laboratory experiments. It is stable and has a long shelf life, making it easy to store and use. Ethoxyquin is also relatively inexpensive compared to other antioxidants, making it an attractive option for researchers with limited budgets. However, Ethoxyquin has some limitations. It can be toxic at high concentrations, and its effects on cell viability and function can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on Ethoxyquin. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Ethoxyquin has been shown to protect against oxidative stress and cell damage in neuronal cells, and further research is needed to determine its potential therapeutic benefits. Another area of interest is its potential use in the food industry as a preservative. Ethoxyquin has been shown to be effective in preventing lipid oxidation in various food products, and further research is needed to determine its safety and efficacy in this application. Finally, further research is needed to fully understand the mechanism of action of Ethoxyquin and its effects on various cell types and physiological systems.
Synthesis Methods
Ethoxyquin can be synthesized by several methods, including the reaction of 3-aminopropylamine with 4-hydroxyquinoline or the reaction of 2-ethyl-6-methyl-aniline with chloroacetaldehyde followed by cyclization. The synthesis of Ethoxyquin is a complex process and requires careful control of reaction conditions to obtain a high yield.
Scientific Research Applications
Ethoxyquin has been extensively studied for its antioxidant properties and potential applications in scientific research. It has been shown to protect against oxidative stress and cell damage in various cell types, including neuronal and liver cells. Ethoxyquin has also been investigated for its potential role in the prevention and treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOCTWDUSZGDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/no-structure.png)




![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)




